molecular formula C20H23ClN6O B2554458 6-morpholino-N2-phenyl-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179430-87-5

6-morpholino-N2-phenyl-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2554458
CAS No.: 1179430-87-5
M. Wt: 398.9
InChI Key: NATBJBXUECYPKB-UHFFFAOYSA-N
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Description

6-Morpholino-N2-phenyl-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a triazine derivative featuring a morpholino group at position 6, a phenyl group at position N2, and an m-tolyl (meta-methylphenyl) group at position N4, with a hydrochloride counterion. This structure enhances solubility and stability compared to neutral triazine analogs . The hydrochloride salt likely improves aqueous solubility, making it suitable for pharmaceutical applications, as indicated by its availability through multiple suppliers specializing in research chemicals .

Properties

IUPAC Name

2-N-(3-methylphenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O.ClH/c1-15-6-5-9-17(14-15)22-19-23-18(21-16-7-3-2-4-8-16)24-20(25-19)26-10-12-27-13-11-26;/h2-9,14H,10-13H2,1H3,(H2,21,22,23,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATBJBXUECYPKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Morpholino-N2-phenyl-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a complex compound belonging to the triazine family, notable for its diverse biological activities. The triazine core structure is known for its potential therapeutic applications, particularly in oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H23ClN6OC_{20}H_{23}ClN_6O with a molecular weight of 398.9 g/mol. The compound features a morpholino group that enhances its solubility and biological interactions. Its structure can be represented as follows:

PropertyValue
CAS Number 1179430-87-5
Molecular Weight 398.9 g/mol
Molecular Formula C20H23ClN6O

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various cellular processes. Notably, it has been shown to inhibit several key enzymes and receptors:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes such as DNA topoisomerase IIα and various kinases involved in cancer progression and inflammation .
  • Receptor Binding : It binds to receptors relevant to central nervous system disorders, including serotonin and adenosine receptors .

Biological Activity and Therapeutic Applications

Research indicates that this compound has significant potential in various therapeutic areas:

Anticancer Activity

Several studies have demonstrated the anticancer properties of triazine derivatives:

  • Cell Line Studies : In vitro studies have shown that derivatives of this compound can induce cytotoxicity in various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 0.20 μM to 1.25 μM .
Cell LineIC50 Value (μM)
MCF-71.25
HeLa1.03

Neuropharmacological Effects

The compound has been investigated for its effects on neuropharmacological targets:

  • CNS Receptors : It shows promise in modulating receptors related to anxiety and depression, potentially providing new avenues for treatment .

Anti-inflammatory Properties

Research suggests that this compound may also exert anti-inflammatory effects by inhibiting pathways associated with inflammation .

Case Studies

Recent literature highlights several case studies involving the biological activity of triazine derivatives:

  • Study on Cancer Cell Lines : A study published in MDPI reported that a related triazine derivative demonstrated significant cytotoxicity against multiple cancer cell lines, including A549 (lung cancer), with IC50 values indicating potent activity .
  • Neuropharmacological Research : Another study explored the binding affinity of similar compounds to serotonin receptors, suggesting potential applications in treating mood disorders .

Scientific Research Applications

Organic Synthesis

6-Morpholino-N2-phenyl-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:

  • Nucleophilic Substitution Reactions : The morpholino group allows for the introduction of various substituents at the triazine core.
  • Cyclization Reactions : It can participate in cyclization processes to form new ring structures.

This versatility makes it an essential component in the development of new materials and pharmaceuticals.

Research indicates that this compound exhibits significant biological activities:

  • Anticancer Properties : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines. For instance, a library of triazine derivatives was screened against hormone-independent breast cancer cells (MDA-MB231), revealing promising antiproliferative effects .
  • Antimicrobial Activity : The compound has also been evaluated for its potential antimicrobial properties. Research suggests that modifications to the phenyl rings can enhance biological activity against various pathogens .

Medicinal Chemistry

The potential therapeutic applications of this compound are being explored extensively:

  • Targeted Drug Development : Its ability to interact with specific molecular targets makes it a candidate for drug development aimed at treating cancers and infectious diseases.
  • Mechanism of Action Studies : Ongoing research is investigating how this compound affects cellular pathways and its interaction with enzymes or receptors involved in disease processes .

Case Study 1: Anticancer Research

A study published in ACS Omega demonstrated the synthesis of various triazine derivatives and their evaluation against different cancer cell lines. The results indicated that certain substitutions on the phenyl rings significantly enhanced anticancer activity. The study concluded that these compounds could serve as lead candidates for further drug development aimed at treating resistant cancer types .

Case Study 2: Antimicrobial Activity

In another research effort focusing on antimicrobial properties, derivatives of 6-morpholino-N2-phenyl-N4-(m-tolyl)-1,3,5-triazine were tested against bacterial strains. The findings highlighted that specific structural modifications increased efficacy against gram-positive bacteria. This suggests potential applications in developing new antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and analogous triazine derivatives:

Table 1: Comparative Analysis of Triazine Derivatives

Compound Name (Reference) Substituents (Positions) Melting Point (°C) Synthesis Yield Key Applications/Properties
Target Compound N2-phenyl, N4-m-tolyl, 6-morpholino (HCl) N/A N/A Pharmaceutical research (supplier data)
4b: 4-(4-Methoxyphenyl)-6-morpholino-N-(3-nitrophenyl) N3-nitrophenyl, N4-methoxyphenyl, 6-morpholino 120–124 (dec) 65% Intermediate for functional materials
4f: N-(4-Chlorophenyl)-4-(4-methoxyphenyl)-6-morpholino N4-chlorophenyl, N4-methoxyphenyl, 6-morpholino 140–142 (dec) 62% High halogen content (potential pesticidal activity)
4i: 4-(4-Methoxyphenyl)-6-morpholino-N-(p-tolyl) N4-p-tolyl, N4-methoxyphenyl, 6-morpholino 129–131 (dec) 63% Electron-donating substituents (tuned solubility)
4-Chloro-N-methyl-6-morpholino-N-phenyl N4-chloro, N2-methylphenyl, 6-morpholino 98–99 81.3% Crystallographically characterized (X-ray stability)
Atrazine N2-ethyl, N4-isopropyl, 6-chloro N/A N/A Herbicide (broad-spectrum agricultural use)
IT1-IT4 (graphene-binding iminotriazines) Varied benzylideneamino groups N/A N/A Graphene interaction (materials science)
Bis(morpholino-triazine) derivatives Dual morpholino groups N/A N/A Kinase inhibitors (pharmaceutical potential)

Key Comparisons:

Substituent Effects on Physicochemical Properties :

  • Electron-Withdrawing Groups : Chloro (4f) and nitro (4b) substituents lower electron density, enhancing reactivity in cross-coupling or nucleophilic substitution reactions .
  • Electron-Donating Groups : Methoxy (4b, 4i) and methyl (m-tolyl in the target compound) groups increase lipophilicity, improving membrane permeability in biological systems .
  • Hydrochloride Salt : The target compound’s ionic form likely surpasses neutral analogs (e.g., 4i, 4f) in aqueous solubility, critical for drug formulation .

Synthetic Efficiency: Yields for morpholino-triazines vary with substituent bulkiness. For example, 4-Chloro-N-methyl-6-morpholino-N-phenyl (81.3% yield) benefits from optimized Na₂CO₃-mediated conditions in THF , whereas bulkier aryl groups (e.g., 3-nitrophenyl in 4b) reduce yields to 62–65% .

Functional Applications: Pharmaceuticals: The target compound and bis(morpholino-triazines) () are linked to drug discovery, likely targeting kinases or receptors due to morpholino’s hydrogen-bonding capacity . Agriculture: Atrazine () and chloro-substituted triazines (4f) exhibit pesticidal activity, contrasting with the target compound’s research-focused role . Materials Science: Iminotriazines (IT1-IT4) bind graphene via π-π stacking, suggesting the target compound’s phenyl/m-tolyl groups could similarly interact with carbon-based materials .

Stability and Characterization :

  • Crystalline derivatives (e.g., ’s compound) demonstrate stability under X-ray analysis, whereas hydrochloride salts (target compound) may prioritize solubility over crystallinity .

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